Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative characterized by:
- Position 6 modification: A tert-butoxycarbonyl (Boc)-protected piperazinylmethyl side chain, which stabilizes the piperazine moiety during synthesis .
- Ester group: A methyl ester at position 5, influencing solubility and metabolic stability.
Such derivatives are widely explored for pharmacological activities, including antioxidant, antibacterial, and receptor antagonism, as seen in structurally related compounds .
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O5/c1-22(2,3)32-21(30)27-11-9-26(10-12-27)13-16-17(19(28)31-4)18(25-20(29)24-16)14-7-5-6-8-15(14)23/h5-8,18H,9-13H2,1-4H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWWDZBHTAHMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252910-24-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 464.94 g/mol. The structure features a tetrahydropyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H29ClN4O5 |
| Molecular Weight | 464.94 g/mol |
| CAS Number | 1252910-24-9 |
| SMILES | COC(=O)C1=C(CN2CCN(CC2)C(=O)OC(C)(C)C)NC(=O)NC1c1ccccc1Cl |
Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the chlorophenyl group in this compound may enhance its interaction with target proteins involved in cancer cell proliferation.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that related tetrahydropyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.
Antimicrobial Properties
Preliminary investigations indicate that this compound may possess antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Recent studies suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The piperazine moiety is known for its ability to cross the blood-brain barrier and modulate neurotransmitter systems.
The neuroprotective activity is hypothesized to be mediated through antioxidant mechanisms and the inhibition of neuroinflammatory pathways.
Pharmacokinetics and ADMET Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
Table 3: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Liver (CYP450 pathways) |
| Excretion | Renal |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl derivatives exhibit significant anticancer activity. For instance, studies have shown that tetrahydropyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been evaluated for their efficacy against various bacterial strains and fungi. The incorporation of halogenated phenyl groups has been associated with enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .
Neurological Applications
The piperazine ring is known for its role in neuropharmacology. Compounds containing this moiety have been explored for their potential as anxiolytics and antidepressants. The specific derivative may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, offering a basis for further studies into its use for treating mood disorders .
- Anticancer Activity Study :
- Neuropharmacological Evaluation :
- Antimicrobial Efficacy Assessment :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural differences among analogs include substituents at C-4, side-chain modifications, and functional groups affecting polarity.
Physicochemical Properties
- Solubility : The Boc group in the target compound increases hydrophobicity, reducing aqueous solubility compared to deprotected analogs like 14 (carboxylic acid) .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- C-4 Substituents : Chlorophenyl enhances lipophilicity, favoring blood-brain barrier penetration, while furan/pyrazole groups improve antioxidant/antibacterial activity .
- Piperazine Modification : Boc protection aids synthetic stability but requires removal for biological efficacy .
- Ester vs. Carboxylic Acid : Carboxylic acids (e.g., 14 ) show higher receptor affinity but lower oral bioavailability compared to esters .
- Therapeutic Potential: The target compound’s Boc group and ester functionality make it a prodrug candidate, requiring in vivo activation for applications in CNS disorders or RBP4 antagonism .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via modified Biginelli reactions, leveraging multicomponent condensations of aldehydes, β-keto esters, and urea derivatives. For example:
- Key Steps :
- Optimization :
Advanced: How can regioselectivity in the tetrahydropyrimidine ring formation be controlled?
Regioselectivity is influenced by steric and electronic factors:
- Substituent Effects :
- Validation :
Basic: What characterization techniques are critical for confirming the structure?
- Spectroscopic Methods :
- Crystallography :
Advanced: How does the Boc group influence reactivity in downstream modifications?
The Boc group serves dual roles:
- Protection :
- Steric Effects :
Basic: What biological assays are suitable for evaluating this compound’s activity?
- Antibacterial Screening :
- Cytotoxicity :
Advanced: How to resolve contradictions in reported antibacterial data?
Discrepancies in activity may arise from:
- Structural Variations :
- Assay Conditions :
Advanced: What strategies mitigate poor solubility in pharmacological assays?
- Formulation :
- Derivatization :
Advanced: How to analyze functional group reactivity for SAR studies?
- Chlorophenyl Group :
- Piperazine Ring :
Basic: What computational tools predict this compound’s drug-likeness?
- ADMET Prediction :
- Docking Studies :
Advanced: How to address stability issues during storage?
- Degradation Pathways :
- Storage Recommendations :
Advanced: What is the role of the piperazine moiety in modulating pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
